![molecular formula C17H23NO6 B12329428 D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester is a synthetic compound derived from D-Aspartic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with N-methyl-N-[(phenylmethoxy)carbonyl] and 4-(1,1-dimethylethyl) groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in neurotransmitter regulation and neural signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptor sites, mimicking the action of natural neurotransmitters. This interaction can modulate neural signaling and influence various physiological processes .
類似化合物との比較
Similar Compounds
D-Aspartic acid, N-methyl, N-ethoxycarbonyl, (S)-1-phenylethylamide: Similar in structure but with different ester groups.
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-, 4-(1,1-dimethylethyl) ester: Another derivative with a different protective group.
Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-methyl ester: A related compound with a methyl ester group.
Uniqueness
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester is unique due to its specific ester groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
特性
分子式 |
C17H23NO6 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m1/s1 |
InChIキー |
NUIFLNFKKJEVGU-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12329347.png)
![S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt](/img/structure/B12329350.png)
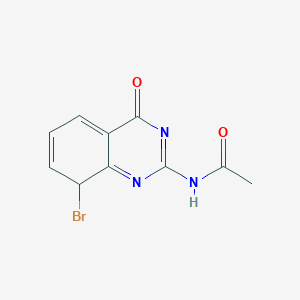
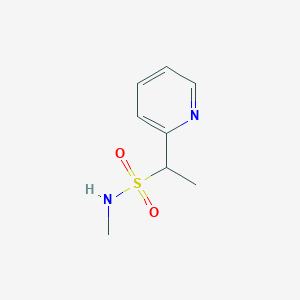
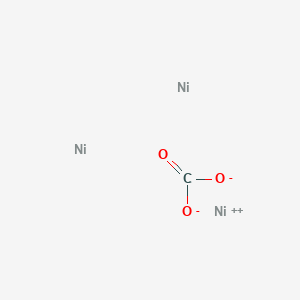
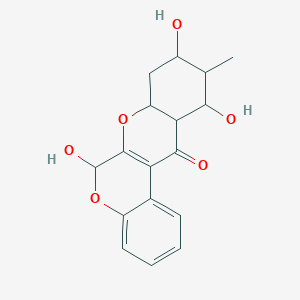
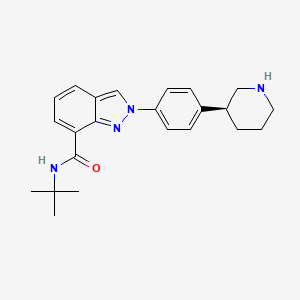
![Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-](/img/structure/B12329396.png)
![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)


![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)
![Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester](/img/structure/B12329426.png)
![Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12329430.png)
